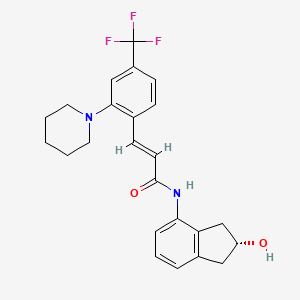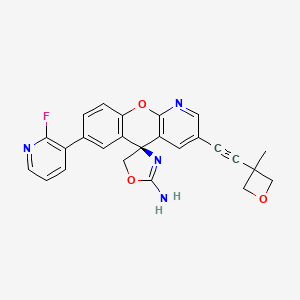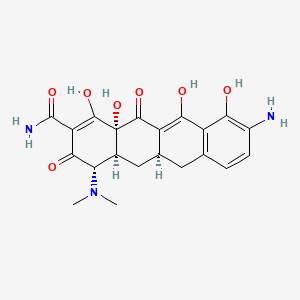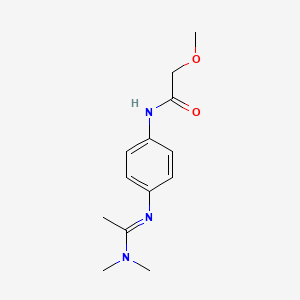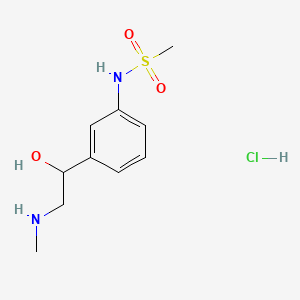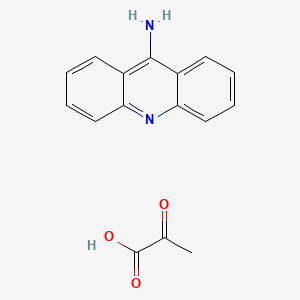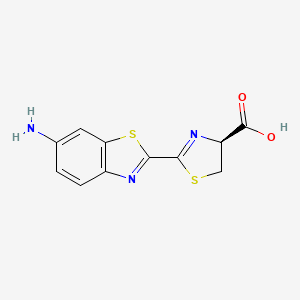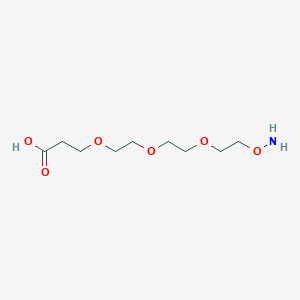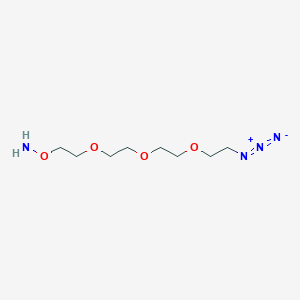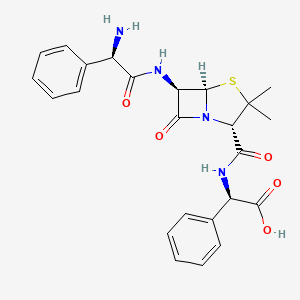
Ampicilina EP Impureza E
Descripción general
Descripción
Ampicillin EP Impurity E is an impurity of Ampicillin --- an antibiotic used to prevent and treat a number of bacterial infections such as respiratory tract infections, urinary tract infections, meningitis, salmonella infections, and endocarditis. Ampicillin EP Impurity E can be used to detect compounds or impurities related to ampicillin in bulk drug.
Aplicaciones Científicas De Investigación
Síntesis y Caracterización de Impurezas Potenciales de Ampicilina Trihidratada
La Ampicilinil-D-fenilglicina es una impureza potencial de la Ampicilina trihidratada {svg_1}. Se origina durante la preparación de la Ampicilina trihidratada, donde la amidación del ácido carboxílico de la Ampicilina con D-fenilglicina genera Ampicilinil-D-fenilglicina {svg_2}. Se desarrolló un proceso de síntesis fácil para estas impurezas a partir de materiales de partida disponibles comercialmente {svg_3}.
Investigación Antibiótica
La Ampicilina, de la cual se deriva la Ampicilinil-D-fenilglicina, es un antibiótico penicilínico semisintético con un amplio espectro de actividad contra microbios {svg_4}. Es uno de los antibióticos β-lactámicos más utilizados y se utiliza para el tratamiento de enfermedades causadas por infecciones {svg_5}.
Síntesis Enzimática
La síntesis enzimática de la Ampicilina trihidratada, que involucra la Ampicilinil-D-fenilglicina como impureza potencial, es una reacción de suspensión a suspensión {svg_6}. Este proceso reduce el tiempo de condensación entre el núcleo β-lactámico y un agente acilante representado por D-fenilglicina metiléster {svg_7}.
Determinación de Impurezas en Investigación Farmacéutica
La Ampicilinil-D-fenilglicina, como impureza de la Ampicilina, es importante en la investigación farmacéutica, particularmente en la determinación de impurezas en la Ampicilina utilizando técnicas como la Cromatografía Líquida de Alta Resolución (HPLC) {svg_8}.
Desarrollo de Fármacos y Control de Calidad
La presencia de Ampicilinil-D-fenilglicina como impureza en la Ampicilina es significativa en el desarrollo de fármacos y el control de calidad {svg_9}. Comprender y controlar estas impurezas es crucial para garantizar la seguridad y la eficacia del producto farmacéutico final {svg_10}.
Estudios sobre Mecanismos de Resistencia a los Antibióticos β-lactámicos
La Ampicilina se utiliza a menudo en combinación con ácido clavulánico, un inhibidor de la β-lactamasa producida por microorganismos como mecanismo de resistencia a los antibióticos β-lactámicos {svg_11}. El estudio de la Ampicilinil-D-fenilglicina, como componente de la Ampicilina, puede contribuir a la comprensión de estos mecanismos de resistencia.
Mecanismo De Acción
Target of Action
Ampicillin EP Impurity E, also known as Ampicillinyl-D-phenylglycine, primarily targets bacterial cell-wall synthesis . It acts on the transpeptidases located on the inner surface of the bacterial cell membrane . These enzymes play a crucial role in the cross-linking of the peptidoglycan chains to form the bacterial cell wall .
Mode of Action
Ampicillin EP Impurity E inhibits the action of transpeptidases, thereby preventing the cross-linking of the peptidoglycan chains . This inhibition disrupts the bacterial cell wall synthesis, leading to cell lysis and death . The compound’s action can be counteracted by β-lactamase, an enzyme produced by some bacteria as a resistance mechanism . β-lactamase cleaves the β-lactam ring of Ampicillin, rendering it inactive .
Biochemical Pathways
The primary biochemical pathway affected by Ampicillin EP Impurity E is the bacterial cell wall synthesis pathway . By inhibiting the transpeptidases, the compound prevents the formation of the peptidoglycan layer, which provides structural integrity to the bacterial cell wall . The downstream effect of this inhibition is the disruption of cell wall synthesis, leading to bacterial cell lysis .
Result of Action
The primary result of Ampicillin EP Impurity E’s action is the lysis of bacterial cells due to the disruption of cell wall synthesis . This leads to the death of the bacteria, thereby helping in the treatment of bacterial infections .
Propiedades
IUPAC Name |
(2R)-2-[[(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S/c1-24(2)18(20(30)26-16(23(32)33)14-11-7-4-8-12-14)28-21(31)17(22(28)34-24)27-19(29)15(25)13-9-5-3-6-10-13/h3-12,15-18,22H,25H2,1-2H3,(H,26,30)(H,27,29)(H,32,33)/t15-,16-,17-,18+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAAMYOCWYQYDF-OSAVLUCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)NC(C4=CC=CC=C4)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)N[C@H](C4=CC=CC=C4)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00153005 | |
| Record name | Ampicillinyl-D-phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00153005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207726-28-0 | |
| Record name | Ampicillinyl-D-phenylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207726280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ampicillinyl-D-phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00153005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMPICILLINYL-D-PHENYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7811RA358Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



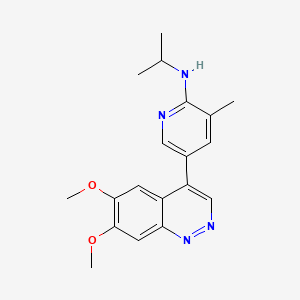
![(S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid](/img/structure/B605415.png)

